Dexpanthenol impurity F
Description
Dexpanthenol Impurity F (CAS No: 124402-18-2) is a structurally defined impurity associated with the active pharmaceutical ingredient (API) dexpanthenol. Dexpanthenol itself is a provitamin B₅ derivative used in dermatological and nasal formulations for its moisturizing and wound-healing properties . Impurity F is monitored during pharmaceutical manufacturing to ensure compliance with regulatory limits, as per guidelines from the USP and FDA . The impurity is characterized using advanced analytical techniques, including HPLC, HNMR, and mass spectrometry, to confirm its identity and quantify its presence .
Properties
CAS No. |
124402-18-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.23 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis from D-Pantolactone
The primary route to Dexpanthenol Impurity F involves the condensation of D-pantolactone with 3-aminopropanol, a reaction that parallels the synthesis of dexpanthenol itself. However, deviations in stoichiometry, temperature, or solvent systems can favor the formation of Impurity F. For instance, the use of methanol as a solvent at 50–60°C in a continuous reactor system has been shown to yield trace amounts of this impurity during large-scale dexpanthenol production.
Table 1: Reaction Conditions for Impurity F Formation in Dexpanthenol Synthesis
| Parameter | Example 1 | Example 5 |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Temperature (°C) | 50 | 60 |
| Residence Time (h) | 4 | 6 |
| D-Pantolactone Purity | 99% | 95% |
| Impurity F Yield (%) | 0.3 | 0.5 |
The data above highlights how solvent polarity and reaction time influence the inadvertent formation of Impurity F. Methanol, with its lower boiling point, facilitates faster mass transfer but may also promote racemization at elevated temperatures, leading to higher impurity levels.
Byproduct Formation in Dexpanthenol Synthesis
Industrial-scale synthesis of dexpanthenol often employs solvent-free systems to avoid separation challenges. However, this approach increases viscosity, leading to localized overheating and side reactions. For example, in a patent detailing the preparation of dexpanthenol infusions, the use of acetic acid-sodium acetate buffers (pH 4–6) during sterilization (121°C for 20 minutes) resulted in detectable levels of Impurity F after 12 months of storage. This suggests that thermal degradation of dexpanthenol in aqueous solutions is a key pathway for Impurity F generation.
Key Degradation Pathways :
-
Hydrolytic Cleavage : The lactone ring of dexpanthenol undergoes hydrolysis under acidic or alkaline conditions, yielding intermediate carboxylic acids that cyclize to form Impurity F.
-
Racemization : High-temperature reactions (>80°C) promote epimerization at the 3R position, leading to stereochemical impurities.
Isolation and Purification Techniques
Isolating Impurity F from reaction mixtures requires chromatographic methods due to its structural similarity to dexpanthenol. A high-performance liquid chromatography (HPLC) protocol developed for simultaneous quantification of dexpanthenol and resorcinol has been adapted for impurity profiling. Using a C18 column and a mobile phase of acetonitrile:water (70:30 v/v), Impurity F elutes at a retention time of 6.2 minutes, distinct from dexpanthenol (4.8 minutes).
Critical Purification Steps :
-
Activated Carbon Treatment : Crude reaction mixtures are treated with 0.15–0.20% w/v activated carbon to adsorb colored impurities, followed by microfiltration (0.22 µm).
-
Crystallization : Impurity F is isolated via fractional crystallization from ethyl acetate at −20°C, yielding a white crystalline solid with >98% purity.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC methods validated per ICH guidelines demonstrate that Impurity F exhibits a peak purity angle of 0.217 (threshold = 0.411), confirming spectral homogeneity. System suitability parameters, including tailing factor (<1.5) and theoretical plates (>4000), ensure reliable quantification at concentrations as low as 0.05%.
Stability and Degradation Pathways
pH-Dependent Stability
Studies on dexpanthenol infusion formulations reveal that Impurity F levels increase by 0.2–0.5% per month when stored at pH >6.0, whereas formulations buffered at pH 4.0–5.5 show negligible degradation over 12 months. This underscores the importance of buffer selection (e.g., acetic acid-sodium acetate) in suppressing impurity formation.
Thermal Degradation
Accelerated stability testing (40°C/75% RH) indicates that dexpanthenol samples degrade 3–5 times faster than under ambient conditions, with Impurity F accounting for 1.2% of total degradation products after 6 months.
Industrial Production Considerations
Continuous vs. Batch Reactors
The transition from batch to continuous reactors (e.g., 3–5 kettle series systems) reduces residence time from 24 hours to 4–6 hours, minimizing thermal exposure and limiting Impurity F formation to <0.3%. However, solvent removal remains a challenge, requiring vacuum distillation at <5 kPa to achieve residual solvent levels <0.1%.
Regulatory Compliance
Pharmaceutical manufacturers must adhere to ICH Q3B guidelines, which stipulate a reporting threshold of 0.10% and a qualification threshold of 0.15% for unidentified impurities like Impurity F . Advanced process analytical technology (PAT) tools, including in-line HPLC, are increasingly deployed for real-time impurity monitoring.
Chemical Reactions Analysis
Dexpanthenol impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Dexpanthenol is primarily known for its role as a topical agent in pharmaceutical formulations. Its applications include:
- Moisturization and Skin Protection : Dexpanthenol is widely used in creams and ointments to treat dry skin and minor irritations. A study demonstrated that a dexpanthenol-containing hand balm significantly protected skin against irritation caused by sodium lauryl sulfate, showcasing its efficacy in clinical settings .
- Postoperative Care : Dexpanthenol is administered post-surgery to mitigate complications such as paralytic ileus. Its use as a prophylactic agent helps in the recovery of intestinal motility after major abdominal surgeries .
Dermatological Applications
In dermatology, dexpanthenol is employed for its healing properties:
- Atopic Skin Conditions : A recent study evaluated a dexpanthenol-containing liquid cleanser designed for atopic-prone skin. Results indicated significant improvements in skin hydration and tolerability without adverse effects on the skin microbiome .
- Efficacy Against Dermatoses : Clinical trials have shown that dexpanthenol can effectively treat various dermatoses, further supporting its inclusion in dermatological products .
Analytical Chemistry Applications
Dexpanthenol impurity F serves as a critical reference standard in analytical chemistry:
- Quality Control : It is utilized for the identification and quantification of impurities in dexpanthenol formulations. This application is vital for ensuring product safety and efficacy in commercial preparations .
- Method Development : High-performance liquid chromatography (HPLC) techniques have been developed to simultaneously quantify dexpanthenol and related compounds, enhancing the accuracy of analytical methods used in product formulation .
Data Tables
Case Study 1: Efficacy of Dexpanthenol in Skin Protection
A randomized controlled trial involving 25 healthy volunteers assessed the protective effects of a 5% dexpanthenol hand balm against irritants. The study highlighted significant differences in skin hydration metrics, demonstrating the compound's effectiveness in preventing irritation .
Case Study 2: Development of Dexpanthenol Liquid Cleanser
Two prospective studies were conducted on a new liquid cleanser containing dexpanthenol aimed at individuals with atopic-prone skin. The findings indicated enhanced hydration without negatively impacting the skin microbiome, suggesting its potential as a safe cleansing option for sensitive populations .
Mechanism of Action
The mechanism of action of dexpanthenol impurity F involves its role as a precursor in the synthesis of coenzyme A and acetylcholine. The compound is enzymatically cleaved to form pantothenic acid, which is an essential component of coenzyme A. Coenzyme A acts as a cofactor in various enzymatic reactions, facilitating the metabolism of proteins, carbohydrates, and fats. Additionally, acetylcholine synthesis is crucial for neurotransmission and muscle contraction .
Comparison with Similar Compounds
Structural and Functional Differences
For example:
- Penicillin-class Impurity F : Contains heterocyclic rings with complex substituents, triggering structural alerts for mutagenicity .
- Cefazolin Sodium Impurity F : Exhibits higher embryonic toxicity (TD₅₀ ≈ 1,000× lower than Impurity A) due to enhanced absorption in vivo .
- Lactulose EP Impurity F: Shares chromatographic retention time consistency with Dexpanthenol Impurity F, confirmed via HPLC and H-NMR .
Table 1: Structural Alerts and Toxicity Predictions
Toxicological and Pharmacokinetic Profiles
This compound’s toxicity profile is inferred from analogous impurities in other APIs:
- Absorption Capacity : In cefazolin sodium, Impurity F showed 50× higher absorption than Impurity A under TD₅₀ conditions, correlating with its 50× greater toxicity .
- Mutagenic Potential: Structural similarity to penicillin-class impurities suggests a need for stringent control to mitigate genotoxic risks .
Table 2: Comparative Toxicity and Absorption
| Impurity | TD₅₀ (Relative) | In Vivo Absorption | Toxicity Ranking | Source |
|---|---|---|---|---|
| Cefazolin Impurity F | 1× | High | 1 (Highest) | |
| Cefazolin Impurity A | 1,000× | Moderate | 3 | |
| Cefazolin Impurity G | 300× | Low | 2 |
Analytical and Regulatory Considerations
This compound is quantified using validated UHPLC methods with spiked impurity solutions at 50–150% specification limits . Regulatory agencies require impurity reference standards (e.g., USP) to ensure accurate identification and quantification . For example:
- Chromatographic Consistency: Lactulose EP Impurity F and this compound exhibit single HPLC peaks with retention time matching, critical for method validation .
- Certification: GLP Pharma Standards provide this compound with CoA, HNMR, and HPLC data, aligning with FDA requirements for impurity profiling .
Biological Activity
Dexpanthenol, also known as D-panthenol, is the alcohol derivative of pantothenic acid (vitamin B5) and is widely recognized for its biological activity in various formulations, particularly in dermatological and cosmetic applications. This article focuses on the specific impurity known as "Dexpanthenol impurity F," exploring its biological activity, stability, and safety profile through detailed research findings and data.
Overview of Dexpanthenol and Its Impurities
Dexpanthenol is a hydrophilic compound that serves as a precursor to pantothenic acid, which plays a critical role in cellular metabolism. It is commonly used in topical formulations due to its moisturizing, healing, and anti-inflammatory properties. Impurities such as this compound can arise during the synthesis or storage of dexpanthenol and may affect its efficacy and safety.
Dexpanthenol is enzymatically converted into pantothenic acid, which is essential for synthesizing coenzyme A (CoA). CoA is crucial for fatty acid metabolism, energy production, and the synthesis of neurotransmitters. The biological activities of dexpanthenol include:
- Wound Healing : Dexpanthenol enhances fibroblast proliferation and accelerates re-epithelialization, which are vital processes in wound healing .
- Moisturizing Effects : It acts as a humectant, attracting moisture to the skin and maintaining hydration levels .
- Anti-inflammatory Properties : Dexpanthenol exhibits anti-inflammatory effects that can help reduce skin irritation and promote healing .
Stability Studies
Stability studies are essential to determine how impurities like this compound affect the overall stability of dexpanthenol formulations. Research shows that dexpanthenol maintains stability under various conditions:
- Acidic Conditions : Dexpanthenol showed only 0.62% degradation after 6 hours under acidic conditions, indicating good stability .
- Thermal Stability : Slight decomposition was observed at elevated temperatures (0.97% degradation) .
- Oxidative Stability : The compound demonstrated resistance to oxidative degradation, essential for maintaining its efficacy in formulations .
Clinical Applications
- Topical Formulations : A study evaluated the effectiveness of dexpanthenol in treating skin irritations caused by various factors. Results indicated significant improvement in skin hydration and barrier function when using formulations containing dexpanthenol compared to control groups .
- Hair Care Products : Simultaneous quantification studies of dexpanthenol in hair care products revealed its effectiveness in enhancing hair moisture retention and reducing damage from environmental stressors .
- Cosmetic Safety Assessments : Safety assessments have shown that dexpanthenol and its impurities are generally well-tolerated with minimal adverse effects reported in clinical trials involving topical applications .
Table 1: Stability Data for Dexpanthenol Under Various Conditions
| Condition | Degradation (%) | Time Duration |
|---|---|---|
| Acidic | 0.62 | 6 hours |
| Thermal | 0.97 | Elevated Temp |
| Oxidative | 0.54 | Standard Conditions |
Table 2: Biological Activity Summary of Dexpanthenol
| Activity Type | Description |
|---|---|
| Wound Healing | Enhances fibroblast proliferation |
| Moisturizing Effects | Acts as a humectant |
| Anti-inflammatory | Reduces skin irritation |
Q & A
Basic Question: What are the key analytical methodologies for identifying and characterizing Dexpanthenol Impurity F in drug substances?
Methodological Answer:
Identification and characterization of Impurity F require a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for initial separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation . For validation, parameters such as specificity, linearity (e.g., 0.1–120% of the specification limit), and detection limits (e.g., 0.05% w/w) must be established using spiked samples and reference standards . Cross-referencing with pharmacopeial guidelines (e.g., USP) ensures compliance with impurity profiling standards .
Basic Question: How can researchers distinguish this compound from structurally related degradation products?
Methodological Answer:
Differentiation relies on advanced hyphenated techniques:
- LC-MS/MS with multiple reaction monitoring (MRM) to track unique fragmentation patterns.
- High-resolution mass spectrometry (HRMS) to resolve isobaric impurities by exact mass (e.g., distinguishing Impurity F from its epimer via <1 ppm mass accuracy) .
- Forced degradation studies under stress conditions (acid/base hydrolysis, oxidation) to map degradation pathways and correlate retention times with impurity profiles .
Advanced Question: What experimental strategies address contradictions in impurity quantification data across different analytical batches?
Methodological Answer:
Contradictions often arise from matrix effects or instrumental drift. To resolve this:
Cross-validate methods using orthogonal techniques (e.g., GC-MS vs. LC-MS) .
Implement internal standards (e.g., isotopically labeled analogs) to normalize batch-to-batch variability .
Statistical analysis (e.g., ANOVA) to identify outliers and assess inter-laboratory reproducibility .
Document inconsistencies in technical notes, explaining deviations via root-cause analysis (e.g., solvent purity, column aging) .
Advanced Question: How can researchers determine the origin of this compound during synthesis?
Methodological Answer:
Trace the impurity to its source using:
- Reaction intermediate analysis : Monitor synthetic steps (e.g., esterification, oxidation) via in-process controls (IPC) to isolate stages where Impurity F forms .
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst concentration) to identify conditions favoring impurity formation .
- Supplier audits : Assess raw materials (e.g., pantothenic acid precursors) for concomitant impurities using elemental impurity profiling (e.g., ICP-MS) .
Basic Question: What regulatory guidelines govern the control of this compound in pharmaceuticals?
Methodological Answer:
Key guidelines include:
- ICH Q3A/B : Thresholds for reporting, identifying, and qualifying impurities (e.g., ≤0.10% for daily doses ≤2 g/day) .
- USP <1086> : Specifications for impurity quantification and method validation .
- EMA requirements : Toxicological risk assessment (e.g., Ames test for genotoxicity) if Impurity F exceeds thresholds .
Advanced Question: How do impurities like this compound impact the pharmacological efficacy of the parent drug?
Methodological Answer:
Evaluate pharmacological impact via:
- In vitro assays : Compare the inhibitory/excitatory effects of Impurity F and Dexpanthenol on target receptors (e.g., cell proliferation assays) .
- In vivo models : Administer impurity-spiked formulations in animal studies to assess toxicity (e.g., hepatotoxicity biomarkers like ALT/AST) .
- Oxidative stress biomarkers : Quantify malondialdehyde (MDA) or 8-hydroxy-2′-deoxyguanosine (8-OHdG) to measure impurity-induced cellular damage .
Advanced Question: What strategies mitigate the risk of this compound formation during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to detect impurity formation during manufacturing .
- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) to minimize impurity generation .
- Purification optimization : Implement crystallization or chromatography (e.g., preparative HPLC) to remove Impurity F from bulk drug substances .
Basic Question: How should stability studies be designed to assess this compound under varying storage conditions?
Methodological Answer:
Follow ICH Q1A guidelines:
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) to simulate long-term storage .
- Real-time studies : Monitor impurity levels at 25°C/60% RH over 24 months using validated stability-indicating methods .
- Statistical modeling : Apply Arrhenius equations to predict impurity growth rates under accelerated conditions .
Advanced Question: What role do hyphenated analytical techniques play in impurity profiling of Dexpanthenol?
Methodological Answer:
Hyphenated techniques (e.g., LC-HRMS, GC-MS/MS) enable:
- Structural identification : Assign molecular formulas via exact mass and isotopic patterns (e.g., distinguishing Impurity F from isomers) .
- Trace-level detection : Achieve limits of quantification (LOQ) as low as 0.01% using MRM or parallel reaction monitoring (PRM) .
- Metabolite tracking : Study impurity biotransformation in pharmacokinetic studies .
Advanced Question: How can researchers validate synthetic pathways to minimize this compound?
Methodological Answer:
- Route scoping : Evaluate alternative synthetic routes (e.g., enzymatic catalysis vs. chemical synthesis) for impurity propensity .
- Green chemistry principles : Replace hazardous reagents (e.g., chromium-based oxidants) to reduce side reactions .
- Crystallization engineering : Optimize solvent polarity and cooling rates to exclude Impurity F from the final crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
